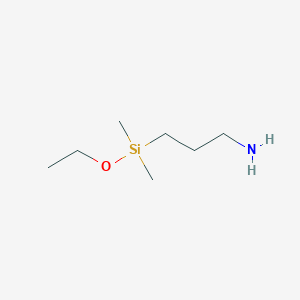

1-Propanamine, 3-(ethoxydimethylsilyl)-

Descripción general

Descripción

1-Propanamine, 3-(ethoxydimethylsilyl)-, also known as 3-(ethoxydimethylsilyl)propan-1-amine, is a chemical compound with the molecular formula C7H19NOSi. It is a colorless to light yellow clear liquid that is commonly used as a silane coupling agent. This compound is particularly valued for its ability to modify surfaces, such as glass substrates, polymers, and nanoparticles, through amino silanization reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Propanamine, 3-(ethoxydimethylsilyl)- can be synthesized through the reaction of 3-chloropropyltriethoxysilane with dimethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture and air from interfering with the reaction. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1-Propanamine, 3-(ethoxydimethylsilyl)- involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

1-Propanamine, 3-(ethoxydimethylsilyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding silanol derivatives.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkoxides

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkoxides (e.g., sodium methoxide) are employed

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Simpler amine derivatives.

Substitution: Various substituted silane derivatives

Aplicaciones Científicas De Investigación

Surface Modification

1-Propanamine, 3-(ethoxydimethylsilyl)- is widely used as a silane coupling agent in surface modification techniques. This application is crucial in enhancing the adhesion properties of materials. The compound can react with surfaces to form covalent bonds, which significantly improve the interaction between different materials. For instance, it has been employed to modify glass substrates for biomedical applications, leading to enhanced adhesion of biological molecules and improved resistance to microbial colonization due to its hydrophobic nature.

Drug Delivery Systems

In the field of medicine, this compound has shown promise in drug delivery applications. Its ability to enhance the solubility and stability of therapeutic agents makes it a valuable component in formulations aimed at improving bioavailability. The amino group can interact with various biomolecules, facilitating modifications that enhance their stability and effectiveness .

Antimicrobial Coatings

Recent studies have highlighted the antimicrobial properties of 1-Propanamine, 3-(ethoxydimethylsilyl)-. Coatings modified with this compound have exhibited significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. This property positions it as a candidate for developing antimicrobial surfaces in medical devices and other applications where microbial contamination is a concern .

Functionalization of Biomolecules

The compound's reactivity allows it to be used in the functionalization of biomolecules for various biological assays. By modifying biomolecules with this silane compound, researchers can enhance their performance in assays and diagnostics.

Case Study: Surface Modification for Biomedical Applications

A notable case study involved the use of 1-Propanamine, 3-(ethoxydimethylsilyl)- in modifying glass surfaces intended for biomedical use. The results indicated enhanced adhesion properties for biological molecules and improved resistance to microbial growth. This study underscores the compound's effectiveness as a silane coupling agent in critical applications .

Case Study: Drug Delivery Enhancement

In another study focusing on drug delivery systems, researchers utilized this compound to improve the solubility of poorly water-soluble drugs. The findings demonstrated that formulations incorporating 1-Propanamine, 3-(ethoxydimethylsilyl)- significantly increased the bioavailability of therapeutic agents compared to standard formulations .

Mecanismo De Acción

The mechanism of action of 1-Propanamine, 3-(ethoxydimethylsilyl)- involves its ability to form covalent bonds with various substrates through its amino and ethoxy groups. The amino group can react with functional groups on the substrate, while the ethoxy group can undergo hydrolysis to form silanol groups, which further react with the substrate. This dual reactivity allows for strong adhesion and modification of surfaces .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Chloropropyl)triethoxysilane

- 3-(Aminopropyl)triethoxysilane

- 3-(Methoxydimethylsilyl)propan-1-amine

Uniqueness

1-Propanamine, 3-(ethoxydimethylsilyl)- is unique due to its specific combination of ethoxy and dimethylsilyl groups, which provide distinct reactivity and versatility in surface modification applications. Compared to similar compounds, it offers a balanced reactivity profile that makes it suitable for a wide range of applications in different fields .

Actividad Biológica

Overview

1-Propanamine, 3-(ethoxydimethylsilyl)-, also known as 3-(ethoxydimethylsilyl)propan-1-amine, is a chemical compound with the molecular formula C7H19NOSi. This compound is primarily recognized for its applications in surface modification and biomolecular functionalization due to its unique silane properties. Its biological activity is of particular interest in various fields, including biomedicine and materials science.

- Molecular Formula : C7H19NOSi

- Molecular Weight : 161.32 g/mol

- CAS Number : 18306-79-1

- Appearance : Colorless to light yellow clear liquid

The compound features an ethoxy group and a dimethylsilyl moiety, which contribute to its reactivity and ability to form covalent bonds with various substrates. This dual functionality allows it to be utilized effectively in both biological and industrial applications.

The biological activity of 1-Propanamine, 3-(ethoxydimethylsilyl)- is primarily attributed to its ability to form stable covalent bonds with biomolecules and surfaces. The mechanism involves:

- Amino Group Reactivity : The amino group can interact with various functional groups on biomolecules, facilitating modifications that enhance their stability and bioavailability.

- Ethoxy Group Hydrolysis : Upon exposure to moisture, the ethoxy group hydrolyzes to form silanol groups, which further react with substrates, enhancing adhesion properties.

This mechanism underlies its use in drug delivery systems and surface modification techniques.

Biological Applications

1-Propanamine, 3-(ethoxydimethylsilyl)- has been investigated for several biological applications:

- Drug Delivery Systems : Enhances the solubility and stability of therapeutic agents, improving their bioavailability.

- Surface Functionalization : Used in the modification of medical devices and biomaterials to improve biocompatibility.

- Antimicrobial Activity : Exhibits potential against various bacterial strains, making it a candidate for developing antimicrobial coatings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-Propanamine, 3-(ethoxydimethylsilyl)-. For instance:

- A study demonstrated that coatings modified with this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in medical applications .

Case Study: Surface Modification

A case study focused on the application of 1-Propanamine, 3-(ethoxydimethylsilyl)- in modifying glass surfaces for biomedical applications. The results indicated:

- Enhanced adhesion of biological molecules.

- Improved resistance to microbial colonization due to the hydrophobic nature imparted by the silane coupling agent .

Comparative Analysis

| Property/Compound | 1-Propanamine, 3-(ethoxydimethylsilyl)- | 3-Aminopropyltriethoxysilane |

|---|---|---|

| Molecular Weight | 161.32 g/mol | 221.37 g/mol |

| Functional Groups | Amino, Ethoxy | Amino, Ethoxy |

| Application | Surface modification, drug delivery | Surface modification |

| Antimicrobial Activity | Yes | Moderate |

Propiedades

IUPAC Name |

3-[ethoxy(dimethyl)silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NOSi/c1-4-9-10(2,3)7-5-6-8/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLISOBUNKGBQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066361 | |

| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18306-79-1 | |

| Record name | (3-Aminopropyl)dimethylethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.